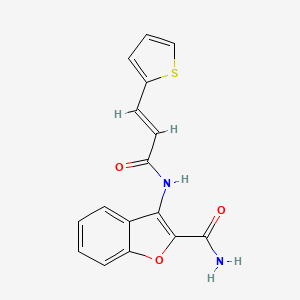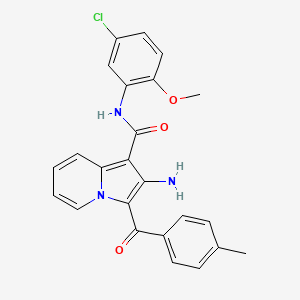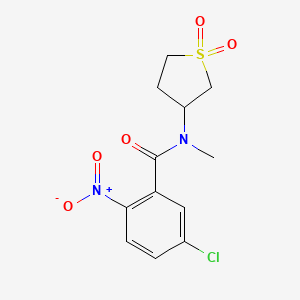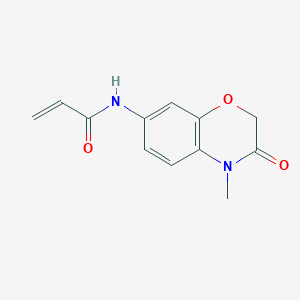
N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)prop-2-enamide” is a complex organic compound. It contains a benzoxazine ring, which is a type of heterocyclic compound . Benzoxazines are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of similar benzoxazine compounds often involves the reaction of 2-aminophenols with 2-bromoalkanoates. The use of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzoxazine ring, a prop-2-enamide group, and a methyl group attached to the benzoxazine ring .Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
The synthesis of pyrrole-3-carboxylic acid amides is of significant interest due to their central role in successful drugs like Atorvastatin and Sunitinib . These compounds exhibit cholesterol-lowering and anti-cancer properties, respectively. The structural similarity of our compound to these drugs suggests potential applications in drug development .
Antimicrobial Activity
Pyrrolin-4-ones, including our compound, have demonstrated antimicrobial activity. Their derivatives display a broad spectrum of biological activities, making them promising candidates for combating infections .
Antioxidant Properties
Research indicates that certain pyrrolin-4-ones possess antioxidant properties. Our compound may contribute to oxidative stress management and protect against cellular damage .
Antidepressant Potential
While further investigation is needed, some pyrrolin-4-ones have shown antidepressant effects. Our compound’s structure warrants exploration in this context .
Anticonvulsant Properties
Pyrrolin-4-ones have been investigated for their anticonvulsant activity. Our compound’s unique structure could be relevant in this field .
Acetylcholinesterase Inhibition for Alzheimer’s Disease
Given the importance of acetylcholinesterase inhibitors in Alzheimer’s disease treatment, exploring our compound’s potential in this area is worthwhile. Its structure may allow for targeted inhibition .
Mécanisme D'action
Target of Action
The primary target of N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)prop-2-enamide is the fibrinogen receptor . This receptor plays a crucial role in platelet aggregation, a key process in blood clotting.
Mode of Action
N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)prop-2-enamide: interacts with its target, the fibrinogen receptor, by binding to it . This interaction results in antagonistic activity at the receptor, which can inhibit platelet aggregation .
Biochemical Pathways
The compound’s interaction with the fibrinogen receptor affects the biochemical pathway of platelet aggregation . This can have downstream effects on the coagulation cascade, a series of reactions that ultimately lead to the formation of a blood clot.
Result of Action
The molecular and cellular effects of N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)prop-2-enamide ’s action primarily involve the inhibition of platelet aggregation . This can potentially prevent the formation of blood clots, which is beneficial in conditions where clot formation is a risk.
Propriétés
IUPAC Name |
N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-11(15)13-8-4-5-9-10(6-8)17-7-12(16)14(9)2/h3-6H,1,7H2,2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGYREIZHRGVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=CC(=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

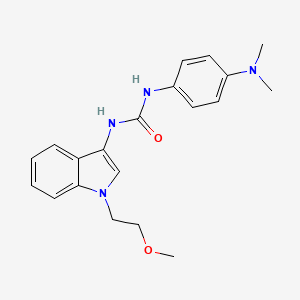
![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B2609005.png)
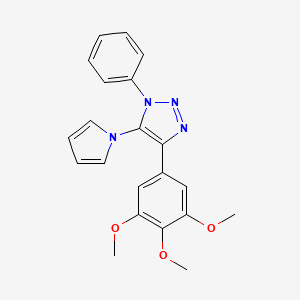

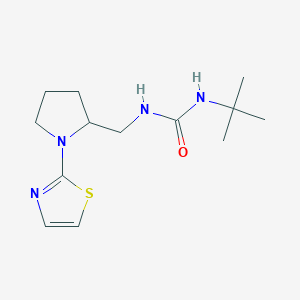

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2609015.png)
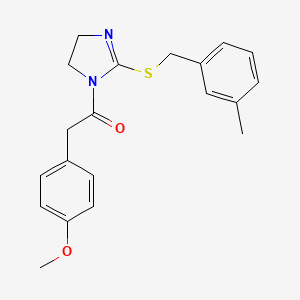
![Tert-butyl 4-[[(3-chloropyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2609018.png)
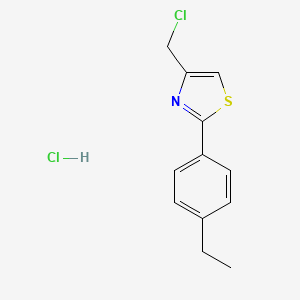
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2609020.png)
